molecular formula C16H26Cl2N2O B2772965 2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride CAS No. 1396792-35-0

2-(4-Benzylpiperazin-1-yl)-1-cyclopropylethanol dihydrochloride

Cat. No.: B2772965
CAS No.: 1396792-35-0
M. Wt: 333.3
InChI Key: DFFGURZAKMFAPZ-UHFFFAOYSA-N
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Description

The closest compounds I found are “2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride” and “2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride”. These are organic compounds used in scientific research .


Molecular Structure Analysis

The molecular formula for “2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride” is C18H22Cl2N2O, with a molecular weight of 353.3 g/mol. For “2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride”, the molecular weight is 307.22 .


Physical And Chemical Properties Analysis

“2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride” is a powder with a melting point of 247-249°C . The “2-(4-Benzylpiperazin-1-yl)benzaldehyde dihydrochloride” has a molecular weight of 353.3 g/mol.

Scientific Research Applications

Crystal Structure and Hydrogen Bonding The study of the crystal structure of a compound closely related to enrofloxacin hydrochloride dihydrate reveals insights into its molecular geometry, including chair conformations of piperazinium rings and dihedral angles between cyclopropyl and quinoline ring systems. This research highlights the significance of intramolecular and intermolecular hydrogen bonding in determining the structural arrangement in crystals, which could be relevant for designing compounds with specific physical properties or biological activities (Miranda-Calderón et al., 2014).

Synthesis and Biological Properties Another study focused on the synthesis and biological evaluation of compounds featuring benzylpiperazine and ethoxyphenyl groups, which demonstrated anti-inflammatory, analgesic, and peripheral N-cholinolytic properties. Such findings suggest that structurally related compounds could have potential applications in developing new therapeutic agents (Геворгян et al., 2017).

Magnetic Properties of Radical Compounds Research on the characterization and magnetic properties of a "super stable" radical compound provides insights into the design and synthesis of materials with specific magnetic properties. Such studies could inform the development of materials for electronics or other applications requiring controlled magnetic interactions (Constantinides et al., 2011).

Stereochemical Assignments Investigations into the stereochemical assignment of substituted 2-aminobicyclo derivatives through single crystal X-ray diffraction underscore the importance of precise structural determination in the development of compounds with desired chemical or biological functions. This approach could be vital for the rational design of drugs or materials with specific stereochemical requirements (Christensen et al., 2011).

Synthesis of Antimicrobial Agents The synthesis of new antimicrobial agents based on the structure of 1-hydroxypiperazine dihydrochloride highlights the ongoing search for novel compounds with antibacterial activity. Such research efforts could potentially lead to the discovery of new treatments for bacterial infections (Uno et al., 1989).

Safety and Hazards

The safety information for “2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride” indicates a GHS07 pictogram with a warning signal word .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-cyclopropylethanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c19-16(15-6-7-15)13-18-10-8-17(9-11-18)12-14-4-2-1-3-5-14;;/h1-5,15-16,19H,6-13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGURZAKMFAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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